molecular formula C26H41N3O4 B3324628 Unii-krj8H9bog7 CAS No. 1931116-86-7

Unii-krj8H9bog7

Cat. No.: B3324628
CAS No.: 1931116-86-7
M. Wt: 459.6 g/mol
InChI Key: BXAQOVOOXOHMFY-YRNVUSSQSA-N
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Description

Vocacapsaicin is a novel, water-soluble prodrug of capsaicin, designed specifically for tissue infiltration. It is a member of the transient receptor potential vanilloid subfamily member 1 agonists, which are known for their analgesic properties. Vocacapsaicin is primarily used for the management of postsurgical pain, providing an alternative to opioid-based pain relief .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vocacapsaicin is synthesized through a series of chemical reactions that convert capsaicin into a more water-soluble form. The synthesis involves the esterification of capsaicin with a piperidine derivative, resulting in the formation of vocacapsaicin. The reaction conditions typically include the use of moderately acidic solutions to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, vocacapsaicin is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified using standard techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Vocacapsaicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water and physiological pH conditions.

    Cyclization: Physiological pH conditions.

Major Products Formed

    Hydrolysis: Capsaicin.

    Cyclization: Capsaicin.

Scientific Research Applications

Vocacapsaicin has a wide range of scientific research applications, including:

Mechanism of Action

Vocacapsaicin exerts its effects by rapidly releasing capsaicin at the site of administration. Capsaicin then binds to transient receptor potential vanilloid subfamily member 1 receptors on pain-specific nerves, leading to the desensitization of these nerves and providing long-lasting analgesia. This mechanism allows for pain relief without causing sensory numbness or motor weakness .

Comparison with Similar Compounds

Similar Compounds

    Capsaicin: The active form released by vocacapsaicin.

    Resiniferatoxin: Another transient receptor potential vanilloid subfamily member 1 agonist with similar analgesic properties.

    Nonivamide: A synthetic capsaicin analog with similar effects.

Uniqueness of Vocacapsaicin

Vocacapsaicin is unique due to its water solubility, which allows for easier administration and rapid conversion to capsaicin at the site of action. This property makes it more suitable for clinical use compared to other similar compounds .

Properties

CAS No.

1931116-86-7

Molecular Formula

C26H41N3O4

Molecular Weight

459.6 g/mol

IUPAC Name

[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C26H41N3O4/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30)/b11-7+

InChI Key

BXAQOVOOXOHMFY-YRNVUSSQSA-N

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC

SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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